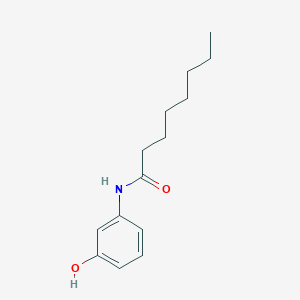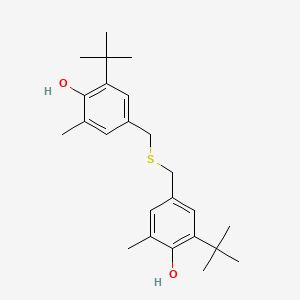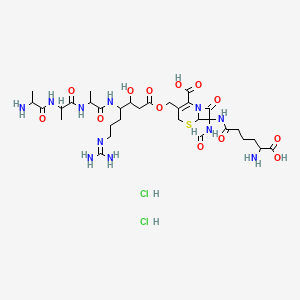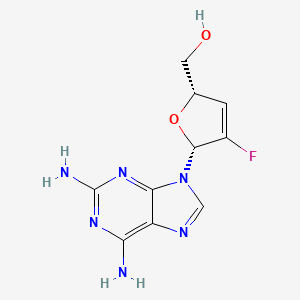
7-Oxabicyclo(4.1.0)heptane-2,3-diol, (1alpha,2beta,3alpha,6alpha)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Oxabicyclo(4.1.0)heptane-2,3-diol, (1alpha,2beta,3alpha,6alpha)- is a bicyclic organic compound with the molecular formula C6H10O3. This compound is characterized by its unique oxabicyclo structure, which includes an oxygen bridge and two hydroxyl groups. It is also known by other names such as 1,2-Epoxycyclohexane-3,4-diol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo(4.1.0)heptane-2,3-diol typically involves the epoxidation of cyclohexene followed by dihydroxylation. One common method is the use of peracids such as m-chloroperbenzoic acid (m-CPBA) for the epoxidation step, followed by osmium tetroxide (OsO4) for the dihydroxylation step. The reaction conditions usually involve:
Epoxidation: Cyclohexene is reacted with m-CPBA in an inert solvent like dichloromethane at room temperature.
Dihydroxylation: The resulting epoxide is then treated with OsO4 in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) to yield the diol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
7-Oxabicyclo(4.1.0)heptane-2,3-diol undergoes various chemical reactions, including:
Oxidation: The diol can be further oxidized to form diketones or carboxylic acids.
Reduction: Reduction reactions can convert the diol to corresponding alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride (TsCl) or thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: TsCl in the presence of a base like pyridine, or SOCl2 in the presence of a tertiary amine.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of tosylates or chlorides.
科学的研究の応用
7-Oxabicyclo(4.1.0)heptane-2,3-diol has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the synthesis of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 7-Oxabicyclo(4.1.0)heptane-2,3-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific active sites, where it can inhibit or activate enzymatic reactions. The hydroxyl groups play a crucial role in forming hydrogen bonds and other interactions with target molecules.
類似化合物との比較
Similar Compounds
Cyclohexene oxide: Similar in structure but lacks the diol functionality.
1,2-Epoxycyclohexane: Another epoxide derivative of cyclohexene.
7-Oxabicyclo(2.2.1)heptane: A related bicyclic compound with a different ring structure.
Uniqueness
7-Oxabicyclo(4.1.0)heptane-2,3-diol is unique due to its combination of an oxabicyclo structure and two hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
85761-63-3 |
|---|---|
分子式 |
C6H10O3 |
分子量 |
130.14 g/mol |
IUPAC名 |
(1S,2S,3R,6R)-7-oxabicyclo[4.1.0]heptane-2,3-diol |
InChI |
InChI=1S/C6H10O3/c7-3-1-2-4-6(9-4)5(3)8/h3-8H,1-2H2/t3-,4-,5+,6-/m1/s1 |
InChIキー |
XIKDBJXQESOLPL-ARQDHWQXSA-N |
異性体SMILES |
C1C[C@@H]2[C@@H](O2)[C@H]([C@@H]1O)O |
正規SMILES |
C1CC2C(O2)C(C1O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 4,12-diethyl-3,5,11,13-tetraoxo-7,9-dioxa-4,8,12-triazatetracyclo[6.6.0.02,6.010,14]tetradecane-1-carboxylate](/img/structure/B12795382.png)
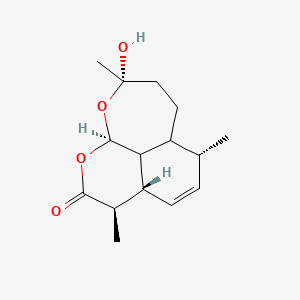
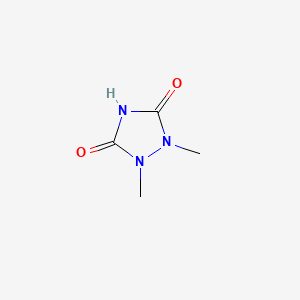
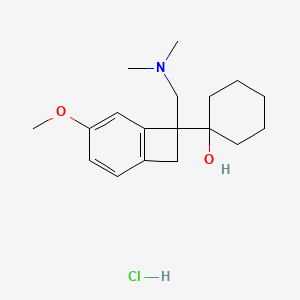
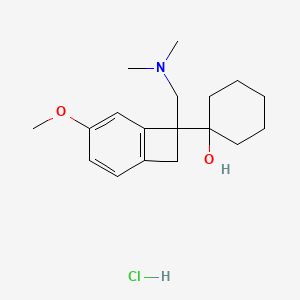
![3,3'-Spirobi[2,4-dihydro-[1,3]oxazino[3,2-a]benzimidazole]](/img/structure/B12795418.png)
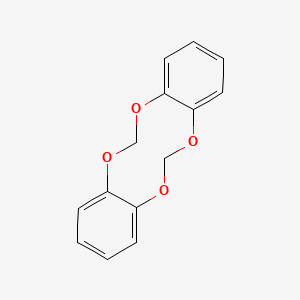
![9-methyl-2-prop-2-ynyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12795432.png)
